1-(2,3-Dichlorophenyl)butan-1-one
Description
1-(2,3-Dichlorophenyl)butan-1-one is an aromatic ketone featuring a dichlorinated phenyl ring attached to a butanone backbone. For instance, closely related compounds like 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one (CAS 2350-46-1) are documented for their phenolic structure and biological relevance .
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6H,2,4H2,1H3 |
InChI Key |
YHSJZBYMEUPFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of 2,3-dichlorobenzoyl chloride with butanone in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually subjected to rigorous purification steps, including solvent extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alkoxides, and other nucleophiles
Major Products Formed:
Oxidation: Corresponding carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
There appears to be limited information available regarding the applications of 1-(2,3-Dichlorophenyl)butan-1-one. However, the search results do provide some information regarding the compound and similar compounds.
This compound
this compound is an organic compound with the molecular formula .
Similar Compounds
Several compounds are similar to this compound:
- 1-(3,4-Dichlorophenyl)butan-1-one
- 1-(3,4-Dichlorophenyl)butan-2-one
- 1-(3,4-Dichlorophenyl)propan-1-one
- 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one
1-(3,4-Dichlorophenyl)butan-1-one Applications
1-(3,4-Dichlorophenyl)butan-1-one has applications in scientific research:
- Chemistry It serves as an intermediate in the synthesis of more complex organic molecules.
- Biology It is used in studies related to enzyme inhibition and receptor binding.
- Medicine It is used in research into potential therapeutic agents as a starting material or intermediate.
- Industry It is used in the production of agrochemicals and other industrial chemicals.
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one Applications
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one also has several scientific research applications:
- Chemistry It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Biology The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
- Medicine It serves as a precursor in the synthesis of diuretics like ethacrynic acid, which is used to treat high blood pressure and edema.
- Industry The compound is utilized in the production of various chemical products, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)butan-1-one is primarily based on its ability to interact with specific molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorinated aromatic ring can participate in various interactions, including π-π stacking and hydrophobic interactions, which can affect the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the butanone core but differ in substituent patterns on the phenyl ring, leading to distinct properties:
Physicochemical Properties
- Electron-Withdrawing Effects: The 2,3-dichloro substitution in the parent compound reduces electron density on the phenyl ring, making it less reactive toward electrophilic substitution compared to non-halogenated analogs.
- Polarity : Hydroxylated derivatives (e.g., 4-hydroxy substitution in CAS 2350-46-1) exhibit higher solubility in polar solvents due to hydrogen bonding .
- Thermal Stability : Brominated analogs like 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one may exhibit lower thermal stability due to weaker C-Br bonds .
Research Findings and Limitations
- Synthetic Feasibility : Brominated and chlorinated derivatives are more synthetically accessible than hydroxylated analogs, which require protective group strategies .
- Toxicity Data Gaps: Limited ecotoxicological data exist for dichlorophenyl ketones, as noted for 2,3-dichlorophenyl cyanide .
- Biological Activity : Positional isomerism (e.g., 2,3- vs. 3,4-dichloro substitution) significantly impacts receptor binding affinity .
Biological Activity
1-(2,3-Dichlorophenyl)butan-1-one is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C10H10Cl2O
- Molecular Weight : 221.09 g/mol
- CAS Number : 12947382
The compound features a butanone backbone with a dichlorinated phenyl group, which influences its biological interactions.
This compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions and potentially leading to therapeutic effects.
- Receptor Modulation : It has been documented to interact with dopamine receptors, particularly D2 and D3 receptors, which are significant in the context of neurological disorders .
Antimicrobial Properties
Research indicates that similar compounds have demonstrated antimicrobial activities. For instance, derivatives of dichlorophenyl compounds have shown effectiveness against pathogenic fungi and bacteria. The structure-activity relationship (SAR) studies suggest that the presence of chlorine atoms enhances antifungal properties .
Case Study 1: Antifungal Activity
A study investigated the antifungal activity of polyazole derivatives derived from dichlorophenyl compounds. Results indicated substantial efficacy against filamentous fungi like Aspergillus fumigatus. The findings support the hypothesis that structural modifications can enhance antifungal activity .
Case Study 2: Anticancer Activity
In another study focusing on thiadiazole derivatives, researchers found that modifications similar to those in this compound resulted in significant anticancer effects against HEPG2 cells. The IC50 values ranged from 0.86 µM to 74.20 µM across various modified compounds .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
